Established Class-Level BRK/PTK6 Inhibitory Activity of the Imidazo[1,2-a]pyrazin-8-amine Scaffold
The imidazo[1,2-a]pyrazin-8-amine scaffold has been validated as a source of potent BRK/PTK6 inhibitors with low-nanomolar cellular activity. In the foundational 2011 study, several compounds from this series exhibited BRK IC50 values in the low-nanomolar range (exact values not disclosed for the 2-methylphenyl derivative). The series demonstrates the feasibility of achieving high selectivity for BRK over other kinases and favorable DMPK properties [1]. However, this specific compound's IC50 has not been reported, and no direct comparison with a structural analog is available in the public domain.
| Evidence Dimension | BRK/PTK6 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not publicly reported for compound 787590-92-5 |
| Comparator Or Baseline | Scaffold-class benchmark: Imidazo[1,2-a]pyrazin-8-amines with optimized substitution achieve BRK IC50 < 100 nM [1] |
| Quantified Difference | Cannot be calculated; target compound data unavailable |
| Conditions | BRK/PTK6 enzymatic inhibition assay (specific assay conditions not detailed for this compound) |
Why This Matters
Procurement decisions cannot rely on extrapolated class potency; the lack of direct IC50 data represents a scientific risk factor that must be weighed against the cost of in-house characterization.
- [1] Zeng, H.; Belanger, D. B.; Curran, P. J.; Shipps, G. W.; Miao, H.; Bracken, J. B.; Arshad Siddiqui, M.; Malkowski, M.; Wang, Y. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorg. Med. Chem. Lett. 2011, 21, 5870–5875. doi:10.1016/j.bmcl.2011.07.101. View Source
